molecular formula C24H17ClF3NO4 B607292 ELQ-300 CAS No. 1354745-52-0

ELQ-300

Cat. No.: B607292
CAS No.: 1354745-52-0
M. Wt: 475.8 g/mol
InChI Key: WZDNKHCQIZRDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

ELQ-300, also known as “6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one” or “BRC5YE92RX”, primarily targets the mitochondrial cytochrome bc1 complex . This complex, also known as complex III, plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to drive the synthesis of adenosine triphosphate (ATP), an essential energy source for cells .

Mode of Action

This compound acts as an inhibitor of the mitochondrial cytochrome bc1 complex . By inhibiting this complex, this compound disrupts the electron transport chain, thereby preventing the synthesis of ATP. This disruption of energy production leads to the death of the malaria parasite .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the electron transport chain in the mitochondria . By inhibiting the cytochrome bc1 complex, this compound disrupts this pathway, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause damage to the parasite .

Pharmacokinetics

This compound has been found to have good oral bioavailability . It is rapidly and essentially completely converted to its active form, this compound, achieving effective plasma concentrations within 6 hours and maintaining these levels for 4-5 months . The maximum this compound concentrations are far below the estimated threshold for toxicity . The compound’s long half-life and metabolic stability make it suitable for long-duration antimalarial chemoprotection .

Result of Action

This compound has been found to be highly active against Plasmodium falciparum and Plasmodium vivax , the parasites responsible for malaria . It is effective at all life cycle stages of the parasite that play a role in the transmission of malaria . The inhibition of ATP production and the increase in reactive oxygen species caused by this compound lead to the death of the parasite .

Biochemical Analysis

Biochemical Properties

ELQ-300 acts as an inhibitor of the mitochondrial cytochrome bc1 complex (complex III in the electron transport chain), a mechanism shared with some of the most potent fungicides known, the strobilurins . This interaction with the mitochondrial cytochrome bc1 complex is crucial for the biochemical reactions that this compound is involved in.

Cellular Effects

This compound has been found to be highly active against Plasmodium falciparum and Plasmodium vivax at all life cycle stages that play a role in the transmission of malaria . It influences cell function by inhibiting the mitochondrial cytochrome bc1 complex, which is essential for the energy production in cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an inhibitor of the mitochondrial cytochrome bc1 complex . By inhibiting this complex, this compound disrupts the electron transport chain, thereby affecting the energy production in the cell .

Temporal Effects in Laboratory Settings

This compound has shown a unique cumulative dosing effect that successfully blocked recrudescence even in a high-parasitemia acute infection model . Pharmacokinetic evaluation revealed rapid and essentially complete conversion of ELQ-331 to this compound, a rapidly achieved (< 6 h) and sustained (4–5 months) effective plasma this compound concentration .

Dosage Effects in Animal Models

In animal models, this compound has shown to inhibit Plasmodium yoelii growth in an acute infection model . It was found that this compound, at a dose equivalent to 30 mg/kg this compound, protected mice against challenge with P. yoelii sporozoites for at least 4½ months .

Metabolic Pathways

This compound is involved in the mitochondrial electron transport chain by inhibiting the mitochondrial cytochrome bc1 complex . This complex is a part of the electron transport chain and is essential for the production of ATP, the main energy currency of the cell .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, the compound’s interaction with the mitochondrial cytochrome bc1 complex suggests that it is transported to the mitochondria of the cells .

Subcellular Localization

Given that this compound acts as an inhibitor of the mitochondrial cytochrome bc1 complex, it is likely that the compound is localized in the mitochondria of the cells . This subcellular localization is crucial for its activity as it allows this compound to exert its effects on the electron transport chain, thereby influencing energy production within the cell .

Chemical Reactions Analysis

Types of Reactions: ELQ-300 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDNKHCQIZRDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001045320
Record name 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354745-52-0
Record name ELQ-300
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354745520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethoxy)phenoxy]phenyl}quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELQ-300
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRC5YE92RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-4-ethoxy-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinoline (1.16 g, 2.30 mmol) in acetic acid (10 ml) was added a 50% aqueous hydrobromic acid solution (5 ml). The reaction mixture was stirred 24 hours at 90° C., cooled and concentrated in vacuo. The resulting residue was resuspended in water, neutralized with 2 N NaOH and filtered. The collected solid was triturated with dichloromethane and filtered to provide 923 mg 6-chloro-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy) phenyl) quinolin-4(1H)-one (84% yield) as a white powder. 1H NMR (400 MHz, CDCl3) δ 11.97 (s, 1H), 8.05 (s, 1H), 7.42 (d, J=8.7 Hz, 2H), 7.29 (d, J=8.3 Hz, 2H), 7.17 (d, J=8.3 Hz, 2H), 7.12 (s, 1H), 7.08 (d, J=8.7 Hz, 2H), 3.97 (s, 3H), 2.26 (s, 3H). HRMS (EI+) m/z for C24H17ClF3NO4: calculated 475.0798, found 475.0801.
Name
6-chloro-4-ethoxy-7-methoxy-2-methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinoline
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ELQ-300
Reactant of Route 2
Reactant of Route 2
ELQ-300
Reactant of Route 3
Reactant of Route 3
ELQ-300
Reactant of Route 4
Reactant of Route 4
ELQ-300
Reactant of Route 5
Reactant of Route 5
ELQ-300
Reactant of Route 6
Reactant of Route 6
ELQ-300

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.